Emetine is a natural product found in Alangium salviifolium, Hedera helix, and other organisms with data available.
Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04)
The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Emetine
CAS No.: 483-18-1
Cat. No.: VC0527066
Molecular Formula: C29H40N2O4
Molecular Weight: 480.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 483-18-1 |
---|---|
Molecular Formula | C29H40N2O4 |
Molecular Weight | 480.6 g/mol |
IUPAC Name | (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
Standard InChI | InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 |
Standard InChI Key | AUVVAXYIELKVAI-CKBKHPSWSA-N |
Isomeric SMILES | CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
Appearance | Solid powder |
Colorform | WHITE AMORPHOUS POWDER |
Melting Point | 74 °C |
Chemical Profile and Synthesis
Structural Characteristics
Emetine’s structure comprises a benzoquinolizine core linked to a tetrahydroisoquinoline moiety, with methoxy groups at positions 6', 7', 10, and 11. This arrangement contributes to its interactions with cellular targets such as hypoxia-inducible factors (HIFs) and Rho-associated kinases (ROCKs) . The compound’s stereochemistry is critical for its activity, as evidenced by synthetic studies focusing on enantioselective synthesis .
Table 1: Key Chemical Properties of Emetine
Property | Value |
---|---|
Molecular Formula | |
CAS Registry Number | 483-18-1 |
Molecular Weight | 480.649 g/mol |
IUPAC Name | (1R)-1-{[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Pharmacological Mechanisms of Action
Inhibition of Hypoxia-Inducible Factors (HIFs)
Emetine significantly reduces protein levels of HIF-1α and HIF-2α in PASMCs, key regulators of cellular responses to hypoxia . By downregulating HIFs, emetine disrupts the transcription of pro-proliferative genes such as PDK1 (pyruvate dehydrogenase kinase 1), shifting cellular metabolism from glycolysis to oxidative phosphorylation—a critical step in reversing PAH-associated metabolic reprogramming .
Modulation of RhoA/Rho-Kinase Signaling
The RhoA/ROCK pathway, overactive in PAH, promotes vasoconstriction and PASMC proliferation. Emetine reduces protein levels of RhoA, ROCK1, and ROCK2, thereby inhibiting downstream effectors like cyclophilin A (CyPA) and basigin (Bsg) . This dual action attenuates both cytoskeletal remodeling and inflammatory cytokine secretion, addressing hallmark features of PAH.
Epigenetic Regulation via BRD4 and HSP90
Emetine’s ability to downregulate bromodomain-containing protein 4 (BRD4) and heat shock protein 90 (HSP90) underscores its epigenetic influence. BRD4 drives survivin expression, an antiapoptotic protein, while HSP90 stabilizes oncogenic clients. By targeting these hubs, emetine induces apoptosis and halts cell cycle progression in PASMCs .
Parameter | Monocrotaline Model | Sugen/Hypoxia Model |
---|---|---|
RVSP Reduction | 32% | 25% |
Medial Wall Thickness | 41% | 38% |
IL-6 Reduction | 45% | 50% |
Treadmill Distance Increase | — | 35% |
Comparison to Existing Therapies
Current PAH therapies, such as endothelin receptor antagonists and phosphodiesterase-5 inhibitors, primarily target vasodilation. Emetine’s unique mechanism—targeting PASMC proliferation and inflammation—addresses disease progression rather than symptoms, offering a paradigm shift in treatment .
Broader Therapeutic Applications
Anticancer Activity
Emetine exhibits cytotoxicity against ovarian carcinoma, B-cell lymphoma, and bladder cancer cells at IC50 values ranging from 0.1–1.0 μM . Its inhibition of HSP90 and survivin parallels mechanisms observed in PAH, suggesting broad applicability in oncology.
Antiprotozoal Effects
While beyond this report’s focus, emetine’s historical use against Entamoeba histolytica underscores its versatility. The compound disrupts ribosomal function, inhibiting protein synthesis in parasitic organisms .
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